molecular formula C8H4BrF3N2 B12271992 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12271992
M. Wt: 265.03 g/mol
InChI Key: LRMRVYGZJQZHPS-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable scaffold for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Biological Activity

3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound's unique structure, featuring a bromine atom at the 3-position and a trifluoromethyl group at the 4-position, enhances its lipophilicity and metabolic stability, making it a promising candidate for medicinal chemistry applications.

  • Molecular Formula : C8_8H4_4BrF3_3N2_2
  • Molecular Weight : 265.03 g/mol
  • CAS Number : 1256813-92-9

The primary mechanism of action for this compound involves its interaction with FGFRs, which are critical in various cellular processes including proliferation, differentiation, and survival. Inhibition of these receptors has been linked to potential therapeutic effects in treating cancers where FGFR signaling is dysregulated.

Biological Activity

Research indicates that this compound exhibits notable inhibitory activity against FGFRs, with some derivatives demonstrating IC50_{50} values in the nanomolar range. This potency is attributed to the structural modifications that enhance binding affinity to the receptor sites.

Table 1: Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Bromo-6-(trifluoromethyl)pyridineBromine at position 2FGFR inhibitor
3-Bromo-5-(trifluoromethyl)pyridineBromine at position 3Anticancer activity
5-Bromo-1H-pyrrolo[2,3-b]pyridineBromine at position 5FGFR inhibitor
6-Methyl-1H-pyrrolo[2,3-b]pyridineMethyl group at position 6Anticancer activity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Inhibition Studies : A study demonstrated that derivatives of this compound showed significant inhibition against FGFRs with IC50_{50} values ranging from low nanomolar to micromolar concentrations. The modifications made to the core structure were crucial in enhancing their efficacy against cancer cell lines.
  • Binding Affinity Analysis : Molecular docking studies revealed strong binding interactions between the compound and FGFRs, suggesting that the trifluoromethyl group plays a vital role in stabilizing these interactions. Techniques such as surface plasmon resonance have been employed to quantify these affinities.
  • Anticancer Potential : In vitro assays using various cancer cell lines (e.g., HeLa, HCT116) indicated that compounds based on this scaffold exhibited potent antiproliferative effects. The selectivity towards cancer cells over normal cells was also noted, highlighting its therapeutic potential.

Properties

IUPAC Name

3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-3-14-7-6(5)4(1-2-13-7)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMRVYGZJQZHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(F)(F)F)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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